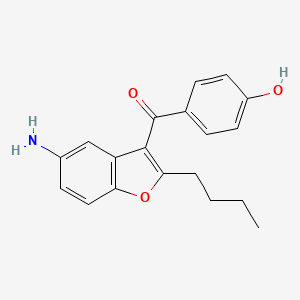

(5-aMino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)Methanone

Description

(Target Compound) This compound is a benzofuran derivative featuring a 2-butyl substituent, a 5-amino group on the benzofuran ring, and a 4-hydroxyphenyl methanone moiety. It is synthesized via reduction of its nitro precursor, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, using methods described in and . Notably, it is identified as Dronedarone Impurity 4 in pharmaceutical contexts, highlighting its relevance in drug quality control .

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(5-amino-2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C19H19NO3/c1-2-3-4-17-18(15-11-13(20)7-10-16(15)23-17)19(22)12-5-8-14(21)9-6-12/h5-11,21H,2-4,20H2,1H3 |

InChI Key |

ZBSCIIGOYCSAQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Nitro Precursor

The most documented and industrially relevant method for synthesizing (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves catalytic hydrogenation of the corresponding nitro precursor, (2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone.

Procedure Summary:

- Starting Material: (2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone

- Catalyst: 10% palladium on activated carbon (Pd/C)

- Solvent: Absolute ethanol

- Conditions: Hydrogen pressure at 5 bar, temperature 50°C

- Duration: 6 hours

- Work-up: After hydrogenation, the mixture is cooled, acetone is added to dissolve the product, catalyst is filtered off, and solvent evaporated.

- Purification: Recrystallization from absolute ethanol by heating to 80°C followed by cooling to 10°C.

- Yield: Approximately 78.3%

- Purity: 100% by HPLC

- Melting Point: 209.1–210.0°C

$$

\text{(2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone} \xrightarrow[\text{Pd/C, H}_2, \text{EtOH}]{50^\circ C, 5 \text{ bar}, 6 h} \text{this compound}

$$

- ^1H NMR (in DMSO-d6): Signals consistent with aromatic protons, amino group, and butyl side chain confirming structure.

This method is favored for its straightforward approach and relatively mild conditions compared to other synthetic routes.

Multi-Step Synthesis via Friedel-Crafts Acylation and Functional Group Transformations

A more classical synthetic approach to 3-aroyl-5-aminobenzofuran derivatives, including the target compound, is described in patent WO2012062918A1. This involves:

Friedel-Crafts Acylation: Introduction of the aroyl group (4-hydroxyphenyl methanone moiety) to the benzofuran ring, typically starting from benzofuran or 5-nitrobenzofuran derivatives using anisoyl chloride or related acyl chlorides under Lewis acid catalysis.

Demethylation: If methoxy groups are present, demethylation is performed to yield hydroxy substituents.

Reduction of Nitro Group: Conversion of the 5-nitro group to the 5-amino group by catalytic hydrogenation or chemical reduction.

Side Chain Introduction: Alkylation at the 2-position of benzofuran with butyl groups or other alkyl substituents.

This route is more complex and involves at least seven steps, including preparation of the 2-butyl-5-nitrobenzofuran intermediate and its subsequent conversion to the amino derivative. The harsh conditions of Friedel-Crafts acylation and demethylation steps make this method less suitable for large-scale industrial synthesis but valuable for structural analog development and medicinal chemistry exploration.

Comparative Analysis of Preparation Methods

| Aspect | Hydrogenation of Nitro Precursor | Multi-step Friedel-Crafts Route |

|---|---|---|

| Number of Steps | 2–3 (starting from nitro precursor) | ≥7 steps |

| Reaction Conditions | Mild (50°C, 5 bar H2, ethanol solvent) | Harsh (Lewis acids, high temperatures) |

| Yield | High (~78%) | Variable, generally lower due to multiple steps |

| Purity | High (HPLC 100%) | Dependent on purification after each step |

| Scalability | Industrially viable | Less suitable for scale-up |

| Flexibility for Analogues | Moderate | High, allows diverse substitutions |

Research Findings and Practical Notes

The hydrogenation method using palladium on carbon catalyst is the most efficient and reproducible process for preparing this compound with high purity and good yield.

The use of absolute ethanol as solvent and controlled hydrogen pressure ensures selective reduction of the nitro group without affecting other sensitive functionalities.

Post-reaction purification by recrystallization from ethanol/acetone mixtures yields the compound in a crystalline form suitable for pharmaceutical applications.

The multi-step Friedel-Crafts approach, while more complex, allows for structural modifications at various stages, beneficial for drug discovery and analog synthesis.

Analytical characterization by ^1H NMR, melting point determination, and HPLC purity assessment are critical for confirming the identity and quality of the final product.

Summary Table of Key Synthetic Parameters

| Parameter | Hydrogenation Method | Friedel-Crafts Method |

|---|---|---|

| Starting Material | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | Benzofuran or 5-nitrobenzofuran derivatives |

| Catalyst | 10% Pd/C | Lewis acids (e.g., AlCl3) |

| Solvent | Absolute ethanol | Various organic solvents |

| Temperature | 50°C | Elevated temperatures |

| Pressure | 5 bar hydrogen | Atmospheric or elevated |

| Reaction Time | 6 hours | Variable, multiple steps |

| Yield | ~78.3% | Lower, cumulative through steps |

| Purification | Recrystallization | Chromatography, recrystallization |

Chemical Reactions Analysis

Amino Group Reactivity

The primary amine at position 5 of the benzofuran ring undergoes nucleophilic reactions typical of aromatic amines:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields substituted amides:

Example : Formation of N-acetyl derivatives under mild conditions (25°C, DCM) .

N-Arylation

Copper-catalyzed coupling with aryl boronic acids enables N-arylation. For instance, using phenylboronic acid and Cu(OAc)₂ in methanol produces biaryl amines:

Conditions : 20 mol% catalyst, 2.5 equiv boronic acid, 15 h at RT .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, pyridine, DCM | Amide | 85–92 |

| N-Arylation | Cu(OAc)₂, ArB(OH)₂ | Biaryl | 70–78 |

Hydroxyl Group Reactivity

The phenolic –OH group at the 4-position of the phenyl ring participates in electrophilic substitutions and protection/deprotection strategies:

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) forms methyl ethers:

Example : Conversion to 4-methoxyphenyl derivatives at 60°C .

Esterification

Acylation with acetic anhydride in acidic media yields phenyl esters:

Benzofuran Ring Modifications

The electron-rich benzofuran core undergoes electrophilic aromatic substitution (EAS), directed by the amino group:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions ortho/para to the amino group:

Regioselectivity : Predominant substitution at C-4 or C-6 of the benzofuran ring .

Sulfonation

Fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility:

Ketone Group Reactivity

The methanone group at position 3 participates in reductions and condensations:

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol:

Conditions : 1 atm H₂, ethanol, 25°C.

Condensation

Reaction with hydrazines forms hydrazones, useful for further functionalization:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki–Miyaura Coupling

The brominated benzofuran precursor (if present) reacts with aryl boronic acids:

Example : Synthesis of biaryl derivatives for pharmacological screening .

Oxidative Transformations

The amino group is susceptible to oxidation, forming nitroso or nitro derivatives under strong oxidants (e.g., KMnO₄):

Caution : Over-oxidation may degrade the benzofuran core.

Scientific Research Applications

(5-Amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substitution Patterns on the Methanone Group

Key analogs vary in the substituents attached to the phenyl ring of the methanone group:

Insights :

- The 4-nitrophenyl derivative serves as a precursor for amino-group introduction via reduction .

Modifications on the Benzofuran Ring

Variations in benzofuran substituents influence pharmacological activity:

Insights :

- The butyl chain at position 2 aligns with Structure-Activity Relationship (SAR) principles for cannabinoid receptors, where 4–6 carbon chains optimize receptor binding .

- Amino groups at position 5 may enhance interactions with enzymes like CaNMT via hydrogen bonding, as seen in benzofuran-based inhibitors .

Receptor Binding and Enzyme Interactions

- Cannabinoid Receptors: Analogs with 4–6 carbon side chains (e.g., butyl in the target compound) show optimal CB1 receptor affinity .

- CaNMT Enzyme : Benzofuran derivatives with hydrophobic substituents (e.g., butyl) orient toward hydrophobic S3 regions, improving binding .

Physical and Chemical Properties

Notes:

Biological Activity

(5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone, also known as Dronedarone Related Compound C, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 309.36 g/mol . The structure includes a benzofuran moiety linked to a hydroxyphenyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

In Vitro Studies:

-

Cell Line Testing : The compound was tested against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), HT-29 (colon), and MCF-7 (breast). It exhibited varying degrees of antiproliferative activity, with IC50 values indicating the concentration required to inhibit 50% of cell proliferation.

The compound demonstrated significantly higher potency compared to standard treatments like Combretastatin-A4 (CA-4) .

Cell Line IC50 (nM) HeLa 180 MDA-MB-231 3100 A549 370 HT-29 >1000 MCF-7 >1000 - Mechanism of Action : The mechanism involves interaction with tubulin and histone deacetylase (HDAC) pathways. The presence of specific substituents on the benzofuran ring enhances the compound's ability to bind to these targets, leading to increased antiproliferative effects .

Other Biological Activities

Apart from its anticancer properties, preliminary studies suggest potential anti-inflammatory and neuroprotective effects. However, more research is needed to validate these findings and explore additional therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of benzofuran derivatives in clinical settings:

- Study on Antitumor Activity : In a comparative study, this compound was evaluated alongside other derivatives. Results indicated that modifications at the C–6 position significantly influenced activity, with certain methoxy substitutions enhancing potency by up to 38-fold compared to unsubstituted analogs .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Initial assessments suggest that while it exhibits considerable therapeutic potential, careful monitoring for adverse effects is necessary during clinical trials .

Q & A

Q. What are the established synthetic routes for (5-amino-2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related benzofuran derivative was prepared by reacting substituted azo-benzaldehyde derivatives with phenacyl bromides in ethanol using K₂CO₃ as a base under reflux, followed by vacuum drying . Alternative routes utilize inexpensive raw materials, such as nitrobenzofuran intermediates, to optimize cost and scalability . Reaction parameters like solvent polarity (e.g., THF vs. ethanol) and temperature (reflux vs. room temperature) significantly impact intermediate stability and final product purity.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the benzofuran backbone and substituent positions. For instance, of analogous compounds shows distinct aromatic proton signals (δ 7.23–7.66 ppm) and methoxy/methyl group resonances . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, where crystal packing and bond angles validated the sulfinyl group orientation . High-resolution mass spectrometry (HRMS) further confirms molecular weight accuracy.

Q. How can researchers ensure purity and validate analytical methods for this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reference standards like those listed in pharmaceutical guidelines (e.g., EP impurities A–C) . Method validation should include specificity (peak resolution), linearity (R² > 0.99), and recovery studies (90–110%). Stress testing under acidic, basic, oxidative, and thermal conditions identifies degradation products, ensuring robustness .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?

SAR studies on benzofuran derivatives reveal that electron-withdrawing groups (e.g., nitro, halogen) at the 5-position enhance antimicrobial activity, while bulky alkyl chains (e.g., butyl) improve lipid solubility and bioavailability . Substituting the 4-hydroxyphenyl group with methoxy or fluorine alters receptor binding affinity, as seen in analogues with improved antitumor potency . Computational docking (e.g., using Discovery Studio) can predict interactions with target proteins like cytochrome P450 enzymes .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Molecular dynamics simulations and density functional theory (DFT) calculations model metabolic stability and absorption. For example, logP values calculated via software like ChemDraw predict lipophilicity, while ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles assess hepatotoxicity risks . Docking studies against CYP3A4 or P-glycoprotein help anticipate drug-drug interactions .

Q. How should researchers design in vitro and in vivo studies to evaluate efficacy against multifactorial diseases?

In vitro assays:

- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination . In vivo models:

- Acute toxicity studies in rodents (OECD 423) establish safe dosage ranges.

- Efficacy in disease models (e.g., xenograft tumors) requires pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS .

Q. What are the key challenges in reconciling contradictory data on the compound’s biological activity?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. For example, benzbromarone analogues with minor structural differences show divergent antifungal activities . Researchers should cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and characterize batch-to-batch purity via NMR and HPLC . Meta-analyses of published data can identify trends obscured by methodological differences .

Q. How can degradation pathways and stability be systematically investigated under varying storage conditions?

Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months identify degradation hotspots. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects oxidation products (e.g., quinone formation from 4-hydroxyphenyl groups) or hydrolysis byproducts . Photostability testing under UV light (ICH Q1B) assesses susceptibility to radical-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.